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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH)

inhibitor, LY2183240, with other relevant analgesic compounds. By examining its mechanism of

action, experimental data, and the broader landscape of endocannabinoid system modulators,

this document aims to offer a clear perspective on the therapeutic potential and challenges

associated with this class of drugs.

Executive Summary
LY2183240 exerts its analgesic effects primarily through the potent and covalent inhibition of

fatty acid amide hydrolase (FAAH)[1]. This enzyme is responsible for the degradation of the

endocannabinoid anandamide (AEA). By blocking FAAH, LY2183240 leads to an accumulation

of AEA, which in turn enhances the activation of cannabinoid receptors, predominantly the CB1

receptor, a key player in pain modulation pathways[2]. While initially explored as an

endocannabinoid reuptake inhibitor, its primary mechanism is now understood to be the

inhibition of FAAH, which creates a metabolic driving force for anandamide to diffuse into the

cell[1]. Preclinical studies have demonstrated the dose-dependent analgesic efficacy of

LY2183240 in models of persistent pain[3]. However, the clinical translation of FAAH inhibitors

has faced significant hurdles, as exemplified by the failure of another potent FAAH inhibitor,

PF-04457845, to demonstrate analgesic efficacy in human trials. This guide will delve into the

quantitative data and experimental protocols that underpin our current understanding of

LY2183240 and its comparators.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1675615?utm_src=pdf-interest
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16866524/
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11543910/
https://pubmed.ncbi.nlm.nih.gov/16866524/
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1295594/
https://www.benchchem.com/product/b1675615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Analysis of Analgesic Compounds
To provide a clear comparison, the following tables summarize the quantitative data for

LY2183240 and selected alternative compounds that modulate the endocannabinoid system.
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Compound
Primary

Mechanism
Target IC50 / ED50 Species Key Findings

LY2183240
FAAH

Inhibition
FAAH

IC50: 12.4

nM[2]

In vitro (brain

membranes)

Potent,

covalent

inhibitor of

FAAH.

Anandamide

Elevation

Endogenous

AEA

ED50: 1.37 ±

0.980

mg/kg[3]

Rat

(cerebellum)

Dose-

dependently

increases

anandamide

levels in the

brain.

Analgesia
Pain

Response

Dose-

dependent

attenuation[3]

Rat (formalin

test)

Reduces

pain-related

behaviors in

a persistent

pain model.

PF-04457845
FAAH

Inhibition
Human FAAH IC50: 7.2 nM Human

Highly potent

and selective

FAAH

inhibitor.

Analgesia

(Preclinical)

Pain

Response

Min. Effective

Dose: 0.1

mg/kg

Rat (CFA

model)

Effective in

preclinical

inflammatory

pain models.

Analgesia

(Clinical)

Osteoarthritis

Pain

No significant

difference

from placebo

Human

Failed to

demonstrate

efficacy in a

clinical trial

for knee

osteoarthritis

pain.
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URB937

Peripheral

FAAH

Inhibition

Liver FAAH
ED50: 0.3

mg/kg[4]
Mouse

Peripherally

restricted

FAAH

inhibitor.

Analgesia

(Preclinical)

Pain

Response

ED50: 0.2 -

10 mg/kg

Rodent

(various

models)

Effective in

various

models of

acute and

persistent

pain.

AM404

Anandamide

Uptake

Inhibition

Putative

Anandamide

Transporter

IC50: ~1-5

µM

Rat (cortical

neurons/astro

cytes)

Inhibits the

cellular

uptake of

anandamide.

Analgesia

(Preclinical)

Neuropathic

Pain

Dose-

dependent

prevention of

hyperalgesia

and

allodynia[5]

Rat (CCI

model)

Effective in a

model of

neuropathic

pain.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams

are provided in DOT language.

Signaling Pathway of LY2183240's Analgesic Effect
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Caption: Mechanism of LY2183240 leading to analgesia.

Experimental Workflow for Assessing Analgesic Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

